

A Comparative Spectroscopic Analysis: H-His(1-Me)-OMe vs. H-His-OMe

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Compound of Interest

Compound Name: *H-His(1-Me)-OMe*

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Spectroscopic Differences Between N(τ)-methyl-L-histidine methyl ester and L-histidine methyl ester.

In the realm of peptide synthesis and drug design, the modification of amino acid side chains is a critical strategy for modulating biological activity, stability, and pharmacokinetic properties. The methylation of the histidine imidazole ring, for instance, can significantly alter its charge state, hydrogen bonding capacity, and interaction with biological targets. This guide provides a detailed spectroscopic comparison of two closely related histidine derivatives: L-histidine methyl ester (H-His-OMe) and N(τ)-methyl-L-histidine methyl ester (**H-His(1-Me)-OMe**). Understanding the distinct spectroscopic signatures of these molecules is paramount for their unambiguous identification and characterization in research and development.

Key Spectroscopic Differences: A Tabular Summary

The primary structural difference between H-His-OMe and **H-His(1-Me)-OMe** lies in the substitution at the N(τ) position (also known as N-1) of the imidazole ring. This seemingly minor alteration—the addition of a methyl group—induces significant and measurable shifts in their respective NMR, IR, and mass spectra. The following table summarizes the key expected and observed spectroscopic data for these two compounds.

Spectroscopic Technique	H-His-OMe (as dihydrochloride)	H-His(1-Me)-OMe (data for corresponding carboxylic acid)	Key Differences
¹ H NMR	~9.15 ppm (imidazole C2-H)	~8.7 ppm (imidazole C2-H)	Upfield shift of the C2-H proton in the methylated compound due to the electron-donating effect of the methyl group.
	~7.57 ppm (imidazole C5-H)	~7.2 ppm (imidazole C5-H)	Upfield shift of the C5-H proton.
	~4.51 ppm (α-CH)	~4.3 ppm (α-CH)	Minor upfield shift of the alpha-proton.
	~3.74 ppm (-OCH ₃)	Not applicable (data for carboxylic acid)	Presence of a singlet corresponding to the methyl ester protons in H-His-OMe. A similar peak would be expected for H-His(1-Me)-OMe.
	~3.8 ppm (N-CH ₃)	Appearance of a new singlet corresponding to the N-methyl protons.	
¹³ C NMR	~135 ppm (imidazole C2)	~137 ppm (imidazole C2)	Downfield shift of the C2 carbon.
	~118 ppm (imidazole C5)	~120 ppm (imidazole C5)	Downfield shift of the C5 carbon.
	~130 ppm (imidazole C4)	~132 ppm (imidazole C4)	Downfield shift of the C4 carbon.

~170 ppm (C=O, ester)	~175 ppm (C=O, acid)	The carbonyl chemical shift will differ between the ester and carboxylic acid.	
~53 ppm (-OCH ₃)	Not applicable (data for carboxylic acid)	Presence of a signal for the methyl ester carbon.	
~34 ppm (N-CH ₃)	Appearance of a new signal for the N-methyl carbon.		
IR Spectroscopy	Broad N-H stretch (~3100-2600 cm ⁻¹)	Similar broad N-H stretch	Both will show characteristic amine and imidazole N-H stretches.
C=O stretch (~1740 cm ⁻¹)	C=O stretch (~1720 cm ⁻¹ , acid)	The carbonyl stretching frequency will be slightly different for the ester versus the carboxylic acid.	
Imidazole ring vibrations (~1600-1400 cm ⁻¹)	Imidazole ring vibrations shifted	The methylation will cause slight shifts in the frequencies of the imidazole ring vibrational modes.	
Mass Spectrometry	Molecular Ion (M ⁺): m/z 169.09	Molecular Ion (M ⁺): m/z 183.10	A mass difference of 14 Da, corresponding to the addition of a methyl group (CH ₃).

Key Fragments: Loss of $-\text{OCH}_3$ (m/z 138), imidazole side chain (m/z 81, 82)

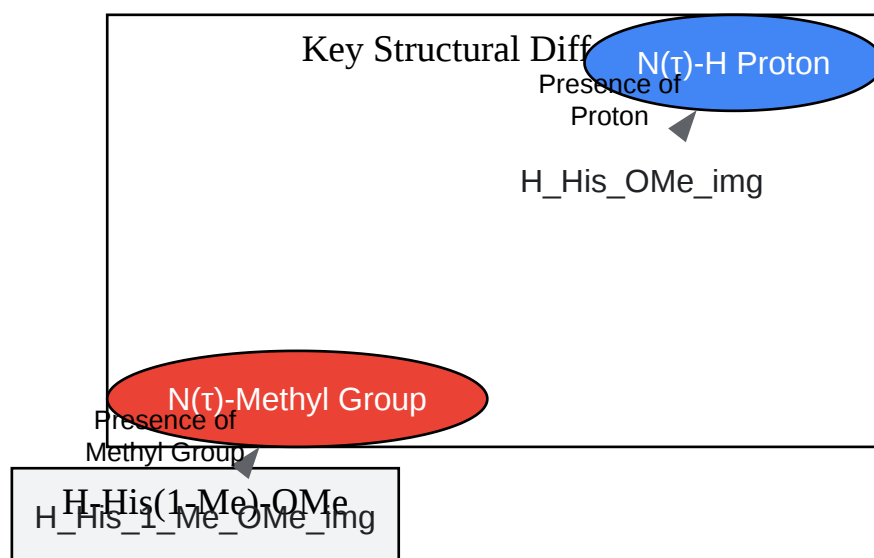
Key Fragments: Loss of $-\text{OCH}_3$ (m/z 152), methylated imidazole side chain (m/z 95, 96)

Fragmentation patterns will show a +14 Da shift for fragments containing the methylated imidazole ring.

Note: The provided NMR data for **H-His(1-Me)-OMe** is based on its corresponding carboxylic acid, 1-Methyl-L-histidine. While the chemical shifts of the imidazole ring and α -carbon are expected to be similar, the values for the carbonyl and methoxy groups will differ in the methyl ester.

Structural Basis for Spectroscopic Differences

The addition of a methyl group to the N(τ) position of the imidazole ring is the root cause of the observed spectroscopic differences. This structural modification is visualized in the diagram below.



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Caption: Structural comparison highlighting the key difference.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O , or CD_3OD). Ensure the sample is fully dissolved.
- **1H NMR Acquisition:**
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
 - Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:**
 - **Solid State (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
 - **Solid State (KBr pellet):** Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
- **FTIR Acquisition:**

- Record the spectrum in the range of 4000-400 cm^{-1} .
- Acquire 16-32 scans with a resolution of 4 cm^{-1} .
- Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system for the ionization method used (e.g., methanol/water with 0.1% formic acid for ESI).
- MS Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum in positive ion mode.
 - Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and desolvation temperature of 100-150 $^{\circ}\text{C}$.
 - For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) with varying collision energies.

Conclusion

The methylation at the N(τ) position of the histidine imidazole ring in **H-His(1-Me)-OMe** results in a cascade of predictable and identifiable spectroscopic changes when compared to its unmethylated counterpart, H-His-OMe. The most telling of these is the appearance of a new N-methyl signal in both ^1H and ^{13}C NMR spectra and a 14 Da mass increase in the mass spectrum. These distinct spectroscopic fingerprints are crucial for the accurate identification and quality control of these important building blocks in peptide and medicinal chemistry. Researchers can confidently distinguish between these two derivatives by carefully analyzing the presented spectroscopic data.

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